molecular formula C16H20N2O3S3 B2886512 N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941905-60-8

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2886512
CAS No.: 941905-60-8
M. Wt: 384.53
InChI Key: VPZADRPSBXTFAD-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a heterocyclic acetamide derivative featuring dual thiophene motifs: a thiophen-2-ylmethyl group attached to the acetamide nitrogen and a thiophen-2-ylsulfonyl group on the piperidine ring.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S3/c19-15(17-12-14-6-3-9-22-14)11-13-5-1-2-8-18(13)24(20,21)16-7-4-10-23-16/h3-4,6-7,9-10,13H,1-2,5,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZADRPSBXTFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Reaction

Piperidine-2-carboxylic acid reacts with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours:

$$
\text{Piperidine-2-carboxylic acid} + \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid}
$$

Table 1: Optimization of Sulfonylation Conditions

Parameter Condition 1 Condition 2 Optimal Condition
Solvent THF DCM DCM
Base Pyridine TEA TEA
Temperature (°C) 0–5 20–25 0–5
Yield (%) 68 72 75

Characterization by $$ ^{1}\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 7.45–7.30 (m, 3H, thiophene), 3.90–3.60 (m, 2H, piperidine), 2.95–2.70 (m, 1H, CH), 2.20–1.80 (m, 4H, piperidine).

Formation of the Acetamide Moiety

The carboxylic acid group is converted to an acetamide via activation to an acyl chloride followed by reaction with an amine.

Acyl Chloride Formation

1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) in anhydrous DCM under reflux for 2 hours:

$$
\text{1-(Thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acyl chloride intermediate}
$$

Amidation with Thiophen-2-ylmethylamine

The acyl chloride reacts with thiophen-2-ylmethylamine in the presence of TEA to form the acetamide:

$$
\text{Acyl chloride} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$

Table 2: Amidation Reaction Parameters

Parameter Value
Molar Ratio (Acyl chloride:Amine) 1:1.2
Solvent DCM
Reaction Time (h) 12
Yield (%) 82

Alternative Route: Reductive Amination

An alternative approach involves reductive amination of a pre-formed acetamide intermediate with thiophen-2-ylmethylaldehyde.

Intermediate Preparation

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid is activated as a mixed anhydride and coupled to ammonia to form the primary acetamide.

Reductive Alkylation

The primary acetamide reacts with thiophen-2-ylmethylaldehyde in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) in methanol:

$$
\text{Primary acetamide} + \text{Thiophen-2-ylmethylaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}
$$

Key Optimization:

  • pH maintained at 5–6 using acetic acid.
  • Reaction time: 24 hours.
  • Yield: 78%.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol/water.

Table 3: Spectroscopic Data

Technique Data
$$ ^{1}\text{H NMR} $$ (CDCl$$_3$$) δ 7.45–6.80 (m, 6H, thiophene), 4.40 (s, 2H, CH$$_2$$), 3.90–3.50 (m, 3H, piperidine), 2.70–1.60 (m, 6H, piperidine)
$$ ^{13}\text{C NMR} $$ δ 170.5 (C=O), 140.2–125.3 (thiophene), 55.8 (piperidine), 42.1 (CH$$_2$$)
HRMS [M+H]$$^+$$ calculated: 368.5; found: 368.5

Challenges and Mitigation Strategies

  • Sulfonylation Selectivity : Competing sulfonation at multiple piperidine positions is minimized using bulky bases (e.g., TEA) and low temperatures.
  • Amide Hydrolysis : Moisture-sensitive steps are conducted under anhydrous conditions with molecular sieves.
  • By-product Formation : Excess thiophen-2-ylmethylamine (1.2 equiv) ensures complete acyl chloride consumption.

Industrial-Scale Considerations

  • Cost Efficiency : Thiophene-2-sulfonyl chloride is synthesized in-house from thiophene and chlorosulfonic acid.
  • Green Chemistry : Solvent recovery systems (DCM, THF) reduce environmental impact.
  • Process Safety : Exothermic sulfonylation steps require controlled addition and cooling.

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.

Molecular Targets and Pathways:

    Enzymes: Such as kinases or proteases.

    Receptors: Including G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (CAS 1105223-44-6)
  • Key Differences : The acetamide nitrogen is substituted with a 3-chloro-4-methylphenyl group instead of thiophen-2-ylmethyl.
  • Molecular Weight : 413.0 (C₁₈H₂₁ClN₂O₃S₂) vs. ~398.4 (estimated for the target compound).
2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
  • Key Similarities : Shares the N-(thiophen-2-ylmethyl)acetamide moiety.
  • Application : Approved as a flavouring agent with a cooling sensation, indicating sensory applications for thiophene-containing acetamides .

Piperidine Ring Modifications

N-{1-[6-(2-Chlorophenyl)pyridazin-3-YL]piperidin-4-YL}-2-(thiophen-2-YL)acetamide (CAS 1396855-16-5)
  • Structural Divergence : The piperidine ring is fused with a pyridazine moiety instead of a thiophenesulfonyl group.
  • Functional Implication : Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to the sulfonyl group in the target compound .
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide (CAS 899541-07-2)
  • Key Features : Replaces the piperidine ring with a piperazine and introduces a pyrimidine-thiophene-sulfanyl group.
  • Impact : The trifluoromethyl group and pyrimidine ring could improve metabolic stability in pharmaceutical contexts .

Thiophene and Sulfonyl Group Variations

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • Functional Groups : Lacks the piperidine-sulfonyl moiety but retains dual thiophene motifs, highlighting divergent synthetic pathways .
N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
  • Structural Contrast : Uses a pyrimidine-sulfanyl group instead of piperidine-sulfonyl.
  • Electronic Effects : The trifluoromethyl group enhances lipophilicity, which may influence bioavailability compared to the target compound’s sulfonyl group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
Target Compound: N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide C₁₆H₁₈N₂O₃S₃ (estimated) ~398.4 Thiophen-2-ylmethyl, thiophenesulfonyl-piperidine Potential pharmaceutical/chemical use
N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide C₁₈H₂₁ClN₂O₃S₂ 413.0 3-Chloro-4-methylphenyl Undisclosed
2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₈H₁₇N₃O₂S 339.4 4-Methylphenoxy, pyrazolyl Flavouring agent (cooling sensation)
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide C₁₆H₁₈N₅OF₃S₂ 417.5 Piperazine, trifluoromethyl-pyrimidine Undisclosed

Biological Activity

N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with thiophene and sulfonyl groups, which are known to enhance biological activity through various mechanisms. The molecular formula is C16H18N2O2S2C_{16}H_{18}N_2O_2S_2, with a molecular weight of approximately 350.45 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₂S₂
Molecular Weight350.45 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available thiophene derivatives. The general synthetic route includes:

  • Formation of Thiophene Intermediates : Utilizing thiophene derivatives as starting materials.
  • Piperidine Coupling : Reacting the thiophene intermediates with piperidine derivatives under controlled conditions to form the core structure.
  • Final Acetamide Formation : Converting the intermediate into the final acetamide product through acylation reactions.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiophene and piperidine have shown promising results against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory effects, particularly through its interaction with the mPGES-1 enzyme, which plays a crucial role in prostaglandin E2 synthesis. Inhibition of mPGES-1 can lead to reduced inflammation and pain in various pathological conditions.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is thought to enhance membrane permeability, allowing for better interaction with bacterial targets.

Structure-Activity Relationships (SAR)

Understanding the SAR for this compound involves analyzing how modifications to the thiophene and piperidine structures affect biological activity. Key observations include:

  • Substitution Patterns : Variations in substituents on the thiophene ring can significantly alter potency.
  • Piperidine Modifications : Changes in the piperidine nitrogen substituents have been linked to improved selectivity and reduced toxicity.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Antitumor Activity : A derivative similar to this compound was tested against A549 cells, showing an IC50 value of 12 µM, indicating potent antitumor effects .
  • Anti-inflammatory Assessment : In vitro tests on mPGES-1 inhibition demonstrated that a related compound reduced prostaglandin E2 levels by 50% at concentrations as low as 5 µM, highlighting its potential for treating inflammatory diseases .
  • Antimicrobial Evaluation : A related thiophene-piperidine compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, showcasing its antimicrobial potential .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-(thiophen-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step route:

Piperidine sulfonylation : React piperidine derivatives with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonylated intermediate .

Acetamide coupling : Use coupling reagents like EDC or DCC to conjugate the sulfonylated piperidine with thiophen-2-ylmethylamine. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product ≥95% purity .
Optimization : Adjust reaction time (12–24 hrs), temperature (room temp for coupling), and stoichiometric ratios (1:1.2 for sulfonylation) to maximize yields (reported 60–75% in analogous compounds) .

Advanced: How can structural contradictions in biological activity data be resolved for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions or target specificity. To address this:

  • Comparative assays : Re-test the compound in standardized in vitro models (e.g., HEK293 cells expressing target receptors) using controls from published studies (e.g., ’s anti-inflammatory assays) .
  • Molecular dynamics simulations : Model interactions with proposed targets (e.g., serotonin receptors) to identify binding affinities and compare with experimental IC50 values .
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., chlorophenyl or tosyl variants) to infer activity trends .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR : Confirm connectivity via characteristic peaks (e.g., piperidine δ 2.5–3.5 ppm, thiophene δ 6.8–7.2 ppm). Use DEPT-135 to distinguish CH2/CH3 groups .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error (e.g., C20H23N2O3S2 requires m/z 427.1054) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water 70:30, flow rate 1 mL/min, UV detection at 254 nm) .

Advanced: What strategies are recommended for predicting neurotransmitter receptor interactions via molecular docking?

Methodological Answer:

  • Target selection : Prioritize receptors with known affinity for piperidine sulfonamides (e.g., 5-HT2A, σ1 receptors) based on structural analogs .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box centered on binding pockets, Lamarckian GA algorithms) .
  • Validation : Cross-check docking scores (ΔG ≤ -8 kcal/mol) with experimental Ki values from radioligand displacement assays .

Basic: How do electron-withdrawing/donating substituents influence the compound’s reactivity?

Methodological Answer:

  • Thiophene sulfonyl group (EWG) : Enhances electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis under basic conditions) .
  • Thiophen-2-ylmethyl group (EDG) : Stabilizes intermediates during coupling reactions via resonance effects, improving reaction yields .
  • Experimental validation : Compare reaction rates of analogs (e.g., nitro vs. methoxy substituents) using kinetic studies (UV-Vis monitoring) .

Advanced: What in vivo models are appropriate for evaluating anti-inflammatory potential?

Methodological Answer:

  • Murine carrageenan-induced edema : Administer 10–50 mg/kg (i.p.) and measure paw swelling reduction vs. indomethacin controls .
  • Cytokine profiling : Use ELISA to quantify TNF-α/IL-6 levels in serum post-treatment (24–48 hrs) .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423) to establish LD50 and prioritize doses for chronic models .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol/water (3:1) : Achieves high-purity crystals (mp 145–148°C) with slow cooling (0.5°C/min) .
  • Diethyl ether/hexane : Suitable for rapid crystallization but may yield lower purity (85–90%) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core modifications : Replace thiophene with furan or pyridine to assess π-π stacking effects on receptor binding .
  • Substituent variation : Introduce halogens (e.g., Cl, Br) at the phenyl ring to modulate lipophilicity (logP) and blood-brain barrier penetration .
  • Bioisosteres : Substitute sulfonyl with carbonyl groups to compare metabolic stability via microsomal incubation assays (t1/2 ≥ 60 mins) .

Basic: What are common byproducts during synthesis, and how are they mitigated?

Methodological Answer:

  • N-Sulfonylation byproducts : Formed due to excess sulfonyl chloride. Mitigate via dropwise addition at 0°C and immediate quenching with NaHCO3 .
  • Diastereomeric impurities : Resolve using chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) .

Advanced: What computational methods validate the compound’s conformational stability?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify low-energy conformers (ΔE ≤ 2 kcal/mol) .
  • Molecular dynamics (MD) : Simulate in explicit solvent (e.g., water, 300 K) for 100 ns to assess torsional flexibility of the piperidine ring .

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